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Compound of Interest

Compound Name: 4-Bromo-2-ethylaniline

Cat. No.: B1273662 Get Quote

Spectroscopic Profile of 4-Bromo-2-ethylaniline:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the compound 4-Bromo-2-ethylaniline (CAS No. 45762-41-2). The following sections detail

its spectral characteristics in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining

such spectra are also provided, alongside visualizations of the analytical workflow and the

interplay of spectroscopic information for structural elucidation.

Quantitative Spectroscopic Data
The spectroscopic data for 4-Bromo-2-ethylaniline is summarized in the tables below. It is

important to note that while experimental data is available for Mass Spectrometry and Infrared

Spectroscopy, the Nuclear Magnetic Resonance data presented is based on predictive models.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-2-ethylaniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted

~7.2 d 1H Ar-H

~7.0 dd 1H Ar-H

~6.6 d 1H Ar-H

~3.7 s 2H -NH₂

~2.5 q 2H -CH₂-

~1.2 t 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-2-ethylaniline

Chemical Shift (δ) ppm Assignment

Predicted

~144 Ar-C-NH₂

~132 Ar-C

~130 Ar-C

~128 Ar-C-CH₂CH₃

~118 Ar-C

~110 Ar-C-Br

~24 -CH₂-

~14 -CH₃

Table 3: Infrared (IR) Spectroscopy Data for 4-Bromo-2-ethylaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3436 Strong N-H Stretch

3351 Strong N-H Stretch

3050 Medium Aromatic C-H Stretch

2965 Medium Aliphatic C-H Stretch

2929 Medium Aliphatic C-H Stretch

1621 Strong N-H Bend

1508 Strong Aromatic C=C Stretch

1459 Medium CH₂ Bend

865 Strong C-H Out-of-plane Bend

808 Strong C-Br Stretch

Source: NIST WebBook[1]

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2-ethylaniline

m/z Relative Intensity (%) Assignment

201 95 [M+2]⁺

199 100 [M]⁺

186 80 [M-CH₃+2]⁺

184 85 [M-CH₃]⁺

105 40 [M-Br-CH₂]⁺

77 30 [C₆H₅]⁺

Source: NIST WebBook, PubChem[1][2]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation: A sample of 5-25 mg for ¹H NMR or 20-50 mg for

¹³C NMR of 4-Bromo-2-ethylaniline is accurately weighed and dissolved in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The

sample is gently agitated to ensure complete dissolution. A small amount of tetramethylsilane

(TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. ¹H NMR Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity

is optimized through shimming. A standard one-dimensional proton NMR experiment is

performed using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-

16) to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Data Acquisition: Following ¹H NMR, a ¹³C NMR spectrum is acquired. Due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger

number of scans (typically 128 or more) and a wider spectral width are required. Proton

decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-FTIR: A small amount of solid 4-Bromo-2-
ethylaniline is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure

clamp is applied to ensure good contact between the sample and the crystal surface. The IR

spectrum is then recorded by co-adding a number of scans (e.g., 16-32) over a spectral range

of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to

the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of 4-Bromo-2-
ethylaniline is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A

small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to

ensure rapid vaporization. The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is
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programmed to ramp up, separating the components of the sample based on their boiling

points and interactions with the stationary phase. As 4-Bromo-2-ethylaniline elutes from the

column, it enters the mass spectrometer's ion source.

2.3.2. Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The

resulting positively charged ions are then accelerated into the mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The detector

records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 4-Bromo-2-ethylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273662#spectroscopic-data-of-4-bromo-2-
ethylaniline-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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